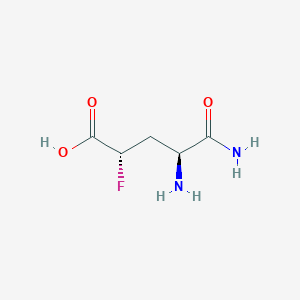

DL-threo-4-Fluoroisoglutamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DL-threo-4-Fluoroisoglutamine is a fluorinated amino acid derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The substitution of a hydrogen atom with a fluorine atom in biological molecules can lead to significant changes in their electronic properties while maintaining minimal steric effects. This compound is particularly notable for its use as an enzyme inhibitor and in the production of pharmacologically active peptides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of DL-threo-4-Fluoroisoglutamine involves several steps. One common method is the Michael reaction, which allows for the synthesis of multi-gram quantities of the racemic mixture of all four stereoisomers . The resolution of the racemic mixture into enantiomerically pure forms can be challenging and expensive. Techniques such as recrystallization of N-chloroacetyl derivatives and subsequent resolution using aminoacylase have been employed to separate the diastereomers .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts and whole-cell systems for the selective degradation of specific isomers has been explored. For instance, bacteria such as Streptomyces cattleya and Proteus mirabilis have been used to selectively degrade the L-isomer, leaving the D-isomer intact .

Analyse Des Réactions Chimiques

Types of Reactions: DL-threo-4-Fluoroisoglutamine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted under specific conditions.

Defluorination: Bacterial defluorination is a notable reaction where bacteria degrade the compound, releasing fluoride ions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophilic reagents.

Defluorination: Involves the use of bacterial cultures and specific growth conditions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Defluorination: Fluoride ions and ammonia are common products.

Applications De Recherche Scientifique

DL-threo-4-Fluoroisoglutamine has several applications in scientific research:

Chemistry: Used as a mechanistic probe to study enzyme-substrate interactions.

Biology: Acts as an enzyme inhibitor, particularly for glutamate decarboxylase.

Medicine: Employed in the preparation of fluorinated derivatives of anti-cancer compounds such as methotrexate.

Industry: Potential use in the production of pharmacologically active peptides.

Mécanisme D'action

The mechanism of action of DL-threo-4-Fluoroisoglutamine involves its role as an enzyme inhibitor. It acts as a chain-terminating inhibitor of folylpolyglutamate synthesis. The compound is incorporated into the enzyme’s active site, where it inhibits further polyglutamylation of substrates such as tetrahydrofolate and methotrexate . This inhibition occurs through a “leaky” chain termination mechanism, where the compound acts as an alternate substrate but results in a product that is a poor substrate for further reactions .

Comparaison Avec Des Composés Similaires

DL-threo-4-Fluoroglutamic Acid: Shares similar structural features and inhibitory properties.

DL-erythro-4-Fluoroglutamic Acid: Another stereoisomer with weaker inhibitory effects.

Uniqueness: DL-threo-4-Fluoroisoglutamine is unique due to its specific inhibitory mechanism and its effectiveness as a chain-terminating inhibitor. Its ability to act as an alternate substrate and produce a poor substrate for further reactions distinguishes it from other similar compounds .

Propriétés

Formule moléculaire |

C5H9FN2O3 |

|---|---|

Poids moléculaire |

164.14 g/mol |

Nom IUPAC |

(2S,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1 |

Clé InChI |

VNARKFMVXYXNIO-HRFVKAFMSA-N |

SMILES isomérique |

C([C@@H](C(=O)N)N)[C@@H](C(=O)O)F |

SMILES canonique |

C(C(C(=O)N)N)C(C(=O)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)

![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)